
Psora-4
Overview
Description
Psora-4 (C₂₁H₁₈O₄) is a small-molecule, selective blocker of the voltage-gated potassium channel Kv1.3, with a molecular weight of 334.37 g/mol and a purity of ≥98% . Structurally derived from 5-methoxypsoralen, it binds to the aqueous cavity of Kv1.3 with high affinity (EC₅₀ = 3 nM) and exhibits low cytotoxicity at therapeutic concentrations (≤10 nM) . Its synthesis involves straightforward chemical reactions, making it accessible for research and therapeutic exploration .
This compound enhances neural progenitor cell (NPC) differentiation and maturation by modulating intracellular Ca²⁺ dynamics, promoting functional neuronal development in vitro . It has shown promise in preclinical models of multiple sclerosis (MS) by improving NPC-derived neuron electrophysiological maturation and reducing neuroinflammation .
Preparation Methods
Chemical Synthesis of Psora-4
The synthesis of this compound involves a two-step process starting from 4-methoxy-7H-furo[3,2-g]chromen-7-one, as detailed in foundational studies.
Demethylation of the Methoxy Precursor
The initial step employs boron tribromide (BBr₃) to demethylate the methoxy group at the C4 position. In a representative procedure:
- Reactants : 50 mg of 4-methoxy-7H-furo[3,2-g]chromen-7-one, 0.95 mL BBr₃
- Solvent : 1.5 mL dichloromethane (CH₂Cl₂)
- Conditions : Reaction at −20°C under argon protection for 4 hours
- Workup : Quenching with ice water followed by extraction with CH₂Cl₂
This step generates the hydroxyl intermediate, which is critical for subsequent alkylation.
Alkylation with (4-Bromobutyl)Benzene
The second step introduces the 4-phenylbutoxy side chain via nucleophilic substitution:
- Reactants : 25 mg demethylated product, 0.03 mL (4-bromobutyl)benzene
- Catalysts : 7.2 mg sodium iodide (NaI), 49.7 mg potassium carbonate (K₂CO₃)
- Solvent : 2 mL dimethylformamide (DMF)
- Conditions : Reflux at 110°C under argon for 4 hours
- Purification : Column chromatography using silica gel (ethyl acetate/hexane gradient)
- Yield : 23 mg (65%) of this compound as a white crystalline solid
Table 1: Synthetic Parameters for this compound Production
Step | Reactants | Catalysts | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|---|
1 | 4-Methoxy precursor + BBr₃ | None | CH₂Cl₂ | −20°C | 4 h | Quantitative |
2 | Hydroxyl intermediate + (4-bromobutyl)benzene | NaI, K₂CO₃ | DMF | 110°C | 4 h | 65% |
Structural Characterization and Quality Control
This compound undergoes rigorous analytical validation to ensure batch consistency:
Nuclear Magnetic Resonance (¹H NMR)
Key spectral features in CDCl₃:
- Aromatic protons : δ 7.85 (d, J = 9.8 Hz, 1H), 7.65 (s, 1H), 7.35–7.25 (m, 5H)
- Furan ring protons : δ 6.75 (d, J = 9.8 Hz, 1H), 6.45 (s, 1H)
- Alkoxy chain : δ 4.15 (t, J = 6.2 Hz, 2H), 1.85–1.70 (m, 4H)
Purity Standards
Commercial preparations exhibit ≥99% purity by reverse-phase HPLC, with residual solvents below International Council for Harmonisation (ICH) limits.
Formulation Strategies for Biological Applications
This compound requires specific handling to maintain stability in experimental systems:
Stock Solution Preparation
- Solvent : Dimethyl sulfoxide (DMSO) at >15.75 mg/mL concentration
- Protocol :
- Warm frozen aliquots to 37°C for 10 minutes
- Sonicate for 5 minutes to ensure complete dissolution
- Dilute in assay buffer containing 0.01% Tween-20 to prevent aggregation
In Vivo Formulation
- Components : 30% PEG-300, 5% Tween-80 in saline
- Dosage : 33 mg/kg administered subcutaneously
- Stability : Solutions remain stable for 72 hours at 4°C
Synthetic Challenges and Optimization
The synthesis faces two primary hurdles:
- Moisture sensitivity : BBr₃ reactions require strict anhydrous conditions
- Regioselectivity : Competing O- vs. C-alkylation minimized through NaI-mediated halide exchange
Recent improvements include:
- Catalyst screening : Tetrabutylammonium iodide increases alkylation efficiency to 78% in pilot studies
- Solvent optimization : Substituting DMF with N-methyl-2-pyrrolidone (NMP) reduces reaction time to 2.5 hours
Chemical Reactions Analysis
Types of Reactions: Psora-4 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles in the presence of a suitable solvent.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: May involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated or arylated derivatives of this compound .
Scientific Research Applications
Aging Research
Caloric Restriction Mimetic
Psora-4 has been identified as a caloric restriction mimetic, which means it can mimic the biological effects of caloric restriction without reducing caloric intake. Research indicates that this compound extends lifespan and healthspan in Caenorhabditis elegans (C. elegans) by modulating genes associated with stress response and increasing reactive oxygen species (ROS) production .
Mechanism of Action
- Inhibition of Kv1.3 : this compound specifically inhibits the Kv1.3 channel, which is linked to various cellular processes including energy metabolism and stress responses.
- Increased ROS Production : The compound induces a significant increase in mitochondrial ROS, which is hypothesized to activate stress resistance pathways that contribute to lifespan extension .
Case Study: Lifespan Extension in C. elegans
In studies involving C. elegans, treatment with this compound resulted in:
- A significant increase in healthy lifespan.
- Treated worms spent 51% of their lifespan in good health compared to 39% in controls.
- Statistically significant compression of morbidity was observed, indicating that while both groups experienced similar durations of ill health, the treated group experienced this as a smaller fraction of their total lifespan .
Immunology
T Cell Modulation
This compound has demonstrated potential in modulating immune responses through its action on Kv1.3 channels in T cells:
- Inhibition of T Cell Proliferation : this compound preferentially inhibits the proliferation of human and rat effector memory T cells with effective concentrations (EC50) of 25 nM for human cells and 60 nM for rat cells .
- Impact on Neuronal Differentiation : In neural progenitor cells, inhibition of Kv1.3 by this compound enhances neuronal differentiation, suggesting potential applications in neurodegenerative disease models .
Neurobiology
This compound's influence on neuronal differentiation positions it as a candidate for research into neurodegenerative diseases:
- Enhancement of Neuronal Differentiation : Studies show that this compound significantly increases the percentage of differentiated neurons from neural progenitor cells, indicating its potential use in therapies aimed at neuroregeneration .
Data Table: Summary of Applications
Mechanism of Action
Psora-4 exerts its effects by selectively inhibiting the Kv1.3 potassium channel. It preferentially binds to the C-type inactivated state of the channel, blocking the flow of potassium ions and thereby modulating cellular processes . This inhibition leads to an increase in the production of free radicals and the activation of stress response genes, which are thought to contribute to its lifespan-extending effects .
Comparison with Similar Compounds
Psora-4 vs. Margatoxin (MgTX)
MgTX, a 39-amino acid peptide, exhibits higher Kv1.3 affinity but poorer selectivity and practical utility due to peptide degradation risks. This compound’s small-molecule nature and oral bioavailability make it more clinically translatable .
This compound vs. PAP-1
This compound vs. Por3
Por3 exemplifies an alternative inhibition strategy targeting Kv1.x channels but lacks this compound’s specificity and therapeutic validation .
This compound vs. TRAM-34
While both modulate Ca²⁺ signaling, TRAM-34 targets a distinct pathway, underscoring this compound’s unique role in neurogenesis .
Key Research Findings and Challenges
- Neurogenesis : this compound (10 nM) increases β-III-tubulin⁺ neurons by 9% in NPCs and enhances dendritic complexity (75.9% multi-branched neurons vs. 66.5% control) .
- Toxicity : At 50 nM, this compound loses selectivity, blocking Kv1.2 and causing cytotoxicity .
Contradictions : reports minimal Kv1.3 blockade by this compound (1 μM) in lymphoma cells, suggesting cell-type-dependent effects .
Biological Activity
Psora-4 is a small-molecule compound recognized primarily for its role as a potent inhibitor of the voltage-gated potassium channel, Kv1.3. This compound has garnered attention in the scientific community due to its potential applications in extending lifespan and enhancing health span, particularly through mechanisms that mimic caloric restriction (CR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications for health and longevity.
Kv1.3 Channel Inhibition
This compound exhibits high selectivity for the Kv1.3 channel, with an effective concentration (EC50) of approximately 3 nM. It preferentially binds to the C-type inactivated state of the channel, which is crucial for its biological effects. This selectivity allows this compound to suppress the proliferation of specific T cells, including human and rat myelin-specific effector memory T cells, with effective concentrations (EC50) of 25 nM and 60 nM respectively .
Caloric Restriction Mimetic Effects
Research indicates that this compound acts as a caloric restriction mimetic by modulating various biological pathways associated with energy metabolism and stress response. In studies involving Caenorhabditis elegans (C. elegans), this compound has been shown to increase reactive oxygen species (ROS) production, which is linked to enhanced stress resistance and longevity. Specifically, treated worms exhibited a higher percentage of healthy individuals throughout their lifespan compared to controls, indicating an extension not only in lifespan but also in health span .
Impact on Glucose Transport
The compound's ability to influence glucose transport is significant. This compound has been linked to the translocation of GLUT4, an insulin-sensitive glucose transporter, to the cell membrane. This process is vital for glucose uptake in muscle and adipose tissues and is enhanced under caloric restriction conditions .
Lifespan and Health Span Studies
In a detailed study involving C. elegans, it was observed that this compound treatment resulted in a significant increase in both lifespan and health span. The treated cohorts spent a larger fraction of their extended lifespan in optimal health—51% or approximately 13 days—compared to only 39.2% or 8 days for control groups. This data suggests that while both groups experienced similar durations of ill health (12 days), the relative proportion of life spent in compromised health was significantly lower for those treated with this compound .
ROS Production and Stress Resistance
The elevation of ROS production following treatment with this compound appears to induce a hormetic response—where low doses of stressors can lead to adaptive beneficial effects on health. Inhibition of Kv1.3 was associated with increased ROS levels in human lymphocytes, which may contribute to the observed lifespan benefits in model organisms .
Case Studies and Clinical Implications
While much of the research on this compound has been conducted in model organisms, its implications for human health are noteworthy. The potential for this compound as a therapeutic agent in treating conditions related to aging and metabolic disorders could be significant. Further exploration into its effects on human cells and clinical trials will be essential for establishing its efficacy and safety.
Summary Table: Key Biological Activities of this compound
Activity | Description |
---|---|
Kv1.3 Channel Inhibition | Potent blocker with EC50 = 3 nM; selectively inhibits T cell proliferation |
Caloric Restriction Mimetic | Extends lifespan and health span by modulating stress response genes |
Glucose Transport Modulation | Enhances GLUT4 translocation; improves glucose uptake in muscle/adipose tissues |
ROS Production | Induces mild oxidative stress leading to beneficial hormetic responses |
Q & A
Basic Research Questions
Q. What is the mechanism by which Psora-4 modulates Kvchannels in neural progenitor cells (NPCs)?
this compound selectively binds to the aqueous cavity of Kv1.3 channels, blocking their activity and altering intracellular ion dynamics. This inhibition increases intracellular Ca²⁺ concentrations, which promotes NPC differentiation into neurons . Experimental validation involves patch-clamp electrophysiology to measure Kv1.3 current suppression (e.g., 10 nM this compound reduces Kv1.3 currents by >90%) and Ca²⁺ imaging to correlate ion flux with differentiation outcomes .
Q. How does this compound enhance neuronal differentiation efficiency in vitro?
this compound (10 nM) increases β-III-tubulin⁺ neuron differentiation from 25.9% to 28.2% in NPCs, validated via immunocytochemistry . Methodologically, researchers should:
- Use NPCs cultured in differentiation media supplemented with growth factors (e.g., BDNF, GDNF).
- Quantify differentiation efficiency by counting β-III-tubulin⁺/MAP2⁺ cells across ≥7 random fields (n=3 replicates).
- Compare against Kv1.3-silenced NPCs (via shRNA) to confirm target specificity .
Q. What are the optimal concentrations of this compound for NPC differentiation without inducing cytotoxicity?
this compound exhibits a concentration-dependent efficacy-toxicity profile:
- 10 nM : Enhances differentiation (28.2% neurons) with no cytotoxicity.
- 50 nM : Induces membrane depolarization and cell death due to off-target Kv1.2 blockade .
Researchers should perform MTT assays and trypan blue exclusion tests to validate viability thresholds for their cell lines .
Advanced Research Questions
Q. How can contradictory data on this compound’s IC₅₀ values across studies be resolved?
Discrepancies in reported IC₅₀ values (e.g., 1.36 nM in manual patch-clamp vs. 6.01 nM in automated systems) arise from experimental variables:
- Ionic buffer composition : Chloride-free buffers amplify fluorescence signals in FLIPR assays, altering dose-response curves .
- Channel state : this compound preferentially binds Kv1.3 in the C-type inactivated state, requiring specific voltage protocols to replicate physiological conditions .
Researchers should standardize protocols using validated Kv1.3 expression systems (e.g., HEK293 cells) and include positive controls like MgTX .
Q. What experimental designs are recommended to distinguish Kv1.3-specific effects from off-target ion channel modulation?
- Selectivity panels : Test this compound against Kv1.1, Kv1.2, Kv1.4, and Kv1.5 using automated patch-clamp. At 10 nM, this compound shows >100-fold selectivity for Kv1.3 over other Kv1 subtypes .
- Genetic validation : Compare this compound effects in wild-type vs. Kv1.3-knockout NPCs. Kv1.3 silencing via shRNA mimics this compound’s pro-differentiation effects (26.5% neurons vs. 20.3% in controls) .
- Functional assays : Measure action potential (AP) frequency and resting membrane potential (Vrest) in neurons. This compound-treated cells exhibit hyperpolarized Vrest (−70.5 mV vs. −65.5 mV in controls), indicating Kv1.3-specific ion channel remodeling .
Q. How does this compound influence the electrophysiological maturation of NPC-derived neurons?
this compound accelerates functional maturation:
- Morphological metrics : Increases dendritic branching (75.9% multi-branched neurons vs. 66.5% in controls) and neurite length .
- Electrophysiological metrics : Enhances Na⁺ current amplitude (−518 pA vs. −398 pA in controls) and spontaneous AP frequency (54.7% vs. 26.7%) by day 20–24 .
Methodology: Use current-clamp recordings with incremental depolarizing steps and analyze AP kinetics (threshold, frequency, after-hyperpolarization) .
Q. What are the implications of this compound’s immunomodulatory effects for neuroscience research?
this compound suppresses effector memory T-cell proliferation via Kv1.3 blockade, suggesting dual applications in neuroinflammation and autoimmunity . Researchers studying neuro-immune crosstalk should:
- Co-culture NPCs with T-cells and quantify cytokine release (e.g., IFN-γ, IL-17) via ELISA.
- Validate Kv1.3 expression in immune cells using flow cytometry (anti-Kv1.3 antibodies) .
Q. Methodological Best Practices
- Data normalization : Report differentiation efficiency as %β-III-tubulin⁺ cells relative to total DAPI⁺ nuclei to avoid proliferation-related biases .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. MgTX vs. shRNA groups) .
- Reagent validation : Confirm this compound purity via ¹H NMR and HPLC (>98%) to exclude batch-to-batch variability .
Properties
IUPAC Name |
4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-20-10-9-16-19(25-20)14-18-17(11-13-23-18)21(16)24-12-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-11,13-14H,4-5,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWGNIQEOFURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424970 | |
Record name | Psora-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724709-68-6 | |
Record name | Psora-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Phenylbutoxy)psoralen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Psora-4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDY3FLF2DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.